molecular formula C8H5BrN2 B097392 3-Bromo-1,5-naphthyridine CAS No. 17965-71-8

3-Bromo-1,5-naphthyridine

Cat. No. B097392
CAS RN: 17965-71-8
M. Wt: 209.04 g/mol
InChI Key: DQTDPFYKQAQVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1,5-naphthyridine is a chemical compound with the CAS Number: 17965-71-8 . It has a molecular weight of 209.05 and its molecular formula is C8H5BrN2 .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 3-Bromo-1,5-naphthyridine, has been extensively studied . The Skraup quinoline synthesis adapted to 3-aminopyridine was reported as one of the first methods for synthesizing unsubstituted naphthyridines . More recently, a Suzuki cross-coupling reaction was used to construct a series of 3-aryl-1,5-naphthyridine derivatives .


Molecular Structure Analysis

The molecular structure of 3-Bromo-1,5-naphthyridine is based on the naphthyridine system, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives exhibit significant reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

3-Bromo-1,5-naphthyridine is a solid substance . It is stored in a sealed container in a dry room at normal temperature .

Scientific Research Applications

Organic Chemistry

Application

3-Bromo-1,5-naphthyridine is used in the synthesis of 3-aryl-1,5-naphthyridine derivatives . These derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .

Method of Application

The method involved 3-bromo-1,5-naphthyridine and boronic acid with palladium as a catalyst to give derivatives . This process is known as a Suzuki cross-coupling reaction .

Results or Outcomes

The result of this process is the formation of 3-aryl-1,5-naphthyridine derivatives . The specific outcomes, including any quantitative data or statistical analyses, are not provided in the available resources.

Medicinal Chemistry

Application

1,5-Naphthyridines, including 3-Bromo-1,5-naphthyridine, have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .

Method of Application

The specific methods of application in medicinal chemistry can vary widely depending on the specific biological activity being targeted. Typically, these compounds are synthesized and then tested in biological assays to determine their activity .

Results or Outcomes

These compounds have been found to have antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities .

Synthesis of Metal Complexes

Application

1,5-Naphthyridines can also be used as ligands for the formation of metal complexes .

Method of Application

The specific method of application would depend on the metal and the desired complex. Typically, the 1,5-naphthyridine would be combined with the metal under appropriate conditions to form the complex .

Results or Outcomes

The formation of these metal complexes can have various applications, including in catalysis and materials science .

Anticancer Properties

Application

1,5-Naphthyridines, including 3-Bromo-1,5-naphthyridine, have been studied for their potential anticancer properties .

Method of Application

The specific methods of application in anticancer research can vary widely depending on the specific type of cancer being targeted. Typically, these compounds are synthesized and then tested in biological assays to determine their activity .

Results or Outcomes

These compounds have been found to have antiproliferative activities, which could be beneficial in the treatment of certain types of cancer .

Anti-HIV Properties

Application

1,5-Naphthyridines have also been studied for their potential anti-HIV properties .

Method of Application

The specific methods of application in anti-HIV research can vary widely. Typically, these compounds are synthesized and then tested in biological assays to determine their activity .

Results or Outcomes

These compounds have been found to have anti-HIV activities .

Antimicrobial Properties

Application

1,5-Naphthyridines have been studied for their potential antimicrobial properties .

Method of Application

The specific methods of application in antimicrobial research can vary widely. Typically, these compounds are synthesized and then tested in biological assays to determine their activity .

Results or Outcomes

These compounds have been found to have antibacterial activities .

Safety And Hazards

3-Bromo-1,5-naphthyridine is harmful if swallowed and may cause skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using this substance only outdoors or in a well-ventilated area .

Future Directions

1,5-Naphthyridine derivatives, including 3-Bromo-1,5-naphthyridine, have significant importance in the field of medicinal chemistry because many of them exhibit a wide variety of biological activities . Future research will likely continue to explore the synthesis, reactivity, and applications of these compounds .

properties

IUPAC Name

3-bromo-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTDPFYKQAQVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512182
Record name 3-Bromo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1,5-naphthyridine

CAS RN

17965-71-8
Record name 3-Bromo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,5-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred mixture of 1,5-naphthyridine (C-1) (50.0 g, 384 mmol, 1.0 eq) and sodium acetate (62.9 g, 768 mmol, 2.0 eq) in acetic acid (300 mL) at 80° C., a solution of bromine (67.5 g, 422 mmol, 1.1 eq) in acetic acid (80 mL) was added dropwise while keeping the reaction temperature at 80° C. to 90° C. After stirring for 2 h at 80° C., the reaction was complete based on TLC analysis. The resulting mixture was cooled to RT and then filtered. The filtrate was concentrated in vacuo and the residue was purified by flash column chromatography on silica gel (0-30% ethyl acetate-petroether) to afford the desired product 3-bromo-1,5-naphthyridine (C-2) (36.5 g, 45% yield) as a pale yellow solid. 1H NMR (300 MHz, CDCl3-d6) δ: 8.97 (m, 2H), 8.57 (s, 1H), 8.37 (d, J=8.4 Hz, 1H), 7.65 (m, 1H); ESI-MS m/z: 208.96 [M+H]+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
62.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
67.5 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1,5-naphthyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-1,5-naphthyridine
Reactant of Route 3
3-Bromo-1,5-naphthyridine
Reactant of Route 4
3-Bromo-1,5-naphthyridine
Reactant of Route 5
3-Bromo-1,5-naphthyridine
Reactant of Route 6
3-Bromo-1,5-naphthyridine

Citations

For This Compound
14
Citations
RA VanDahm, WW Paudler - The Journal of Organic Chemistry, 1975 - ACS Publications
Bromination of Compound 6. A. With NBS in CHCIg. To a solution of NBS (93 mg, 0.523 mmol) in 15 ml of CHCI3, compound 6 was added in portions (50 mg, 0.269 mmol) and the …
Number of citations: 12 pubs.acs.org
WW Paudler, TJ Kress - The Journal of Organic Chemistry, 1968 - ACS Publications
The bromination and amination of the l, X-naphthyridines are reported. The bromination of 1, 5-naphthyridine gave the 3-bromo-and the 3, 7-dibromo-1, 5-naphthyridine. The 3-bromo-, 8…
Number of citations: 64 pubs.acs.org
W Czuba - Recueil des Travaux Chimiques des Pays‐Bas, 1963 - Wiley Online Library
When reacted with potassium amide in liquid ammonia both 3‐bromo‐and 4‐bromo‐1,5‐naphthyridine are converted into a mixture containing 3‐amino‐ and 4‐amino‐1,5‐…
Number of citations: 31 onlinelibrary.wiley.com
W Czuba - Recueil des Travaux Chimiques des Pays‐Bas, 1963 - Wiley Online Library
Syntheses of the three isomeric bromo‐1,5‐naphthyridines from 2‐hydroxy‐1,5‐naphthyridine, 3‐amino‐5‐bromopyridine (Skraup‐synthesis) and 4‐hydroxy‐1,5‐naphthyridine are …
Number of citations: 29 onlinelibrary.wiley.com
J Defaux, M Antoine, M Le Borgne, T Schuster… - …, 2014 - Wiley Online Library
As part of our research projects to identify new chemical entities of biological interest, we developed a synthetic approach and the biological evaluation of (7‐aryl‐1,5‐naphthyridin‐4‐yl)…
M Fuertes, C Masdeu, E Martin-Encinas, A Selas… - Molecules, 2020 - mdpi.com
This review covers the synthesis and reactivity of 1,5-naphthyridine derivatives published in the last 18 years. These heterocycles present a significant importance in the field of …
Number of citations: 4 www.mdpi.com
DJ Brown, JA Ellman, EC Taylor - 2007 - books.google.com
A volume in the Chemistry of Heterocyclic Compounds series, this book provides a summary of the chemistry of each of the six naphthyridine systems along with tables of known simple …
Number of citations: 9 books.google.com
J Pomorski, HJ Den Hertog… - Recueil des Travaux …, 1973 - Wiley Online Library
Reactions of some 2‐substituted derivatives of 3‐bromo‐l, 5‐naphthyridine and 3‐bromoquinoline with potassium amide in liquid ammonia were investigated. The course of these …
Number of citations: 13 onlinelibrary.wiley.com
J Defaux, M Antoine, C Logé, M Le Borgne… - Bioorganic & Medicinal …, 2014 - Elsevier
A novel series of (7-aryl-1,5-naphthyridin-2-yl)ureas was discovered as dual ERK2 and Aurora B kinases inhibitors. Several analogues were active at micromolar and submicromolar …
Number of citations: 13 www.sciencedirect.com
DJ Brown - 2022 - John Wiley & Sons, Inc.
Number of citations: 11

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.